CRA-026440

HDAC inhibition broad-spectrum enzyme kinetics

Select CRA-026440 for preclinical HDAC research requiring validated in vivo efficacy and dual anti-proliferative/antiangiogenic mechanisms. It is ~40-fold more potent against HDAC8 (Ki 7 nM) than panobinostat, and unlike PCI-34051, delivers robust PK and in vivo tumor growth inhibition (40-58% in HCT116, enhanced to 84-85% with Avastin). Ideal for colorectal, leukemia, and angiogenesis studies. Available for B2B procurement as a research-use-only compound.

Molecular Formula C23H24N4O4
Molecular Weight 420.5 g/mol
CAS No. 847460-34-8
Cat. No. B1663499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRA-026440
CAS847460-34-8
SynonymsCRA 026440
CRA-026440
CRA026440
Molecular FormulaC23H24N4O4
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)NCC#CC3=CC=C(C=C3)C(=O)NO
InChIInChI=1S/C23H24N4O4/c1-27(2)12-13-31-19-9-10-20-18(14-19)15-21(25-20)23(29)24-11-3-4-16-5-7-17(8-6-16)22(28)26-30/h5-10,14-15,25,30H,11-13H2,1-2H3,(H,24,29)(H,26,28)
InChIKeyOHUCIUMMEAYVKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRA-026440: Broad-Spectrum HDAC Inhibitor for Antitumor and Antiangiogenic Research Applications


CRA-026440 is a potent, hydroxamic acid-based broad-spectrum histone deacetylase (HDAC) inhibitor [1]. It inhibits recombinant HDAC isoenzymes HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10 with Ki values in the low nanomolar range (4, 14, 11, 15, 7, and 20 nM, respectively) [1]. CRA-026440 demonstrates both antiproliferative and antiangiogenic activities in preclinical in vitro and in vivo models [1].

Why HDAC Inhibitors Are Not Interchangeable: CRA-026440's Distinct Isoform Inhibition Profile


HDAC inhibitors exhibit substantial heterogeneity in their isoform selectivity profiles, which directly impacts therapeutic efficacy, safety margins, and biomarker development. Simply substituting one HDAC inhibitor for another—even within the same chemical class—is not scientifically valid due to differences in potency across HDAC isoforms, leading to divergent downstream effects on histone acetylation, tubulin acetylation, and gene expression [1][2]. For instance, while both CRA-026440 and panobinostat are broad-spectrum agents, CRA-026440 is approximately 40-fold more potent against HDAC8 (Ki 7 nM vs. IC50 277 nM), a feature that could be critical in tumors driven by HDAC8 overexpression [1][3]. The quantitative evidence below substantiates CRA-026440's unique position within the HDAC inhibitor landscape.

Quantitative Evidence Differentiating CRA-026440 from Key HDAC Inhibitor Comparators


Superior Broad-Spectrum Potency: CRA-026440 Exhibits 10- to 40-Fold Greater HDAC Inhibition than Belinostat

CRA-026440 demonstrates significantly higher potency across class I HDAC isoforms compared to the FDA-approved broad-spectrum HDAC inhibitor belinostat. While belinostat inhibits HDAC1, HDAC2, HDAC3, and HDAC8 with IC50 values of 41, 125, 30, and 216 nM, respectively [1], CRA-026440 inhibits the same isoenzymes with Ki values of 4, 14, 11, and 7 nM [2]. This translates to an approximately 10-fold greater potency against HDAC1, 9-fold against HDAC2, 3-fold against HDAC3, and 31-fold against HDAC8. The enhanced potency of CRA-026440 at lower concentrations may translate to a wider therapeutic window and reduced off-target effects in cellular and in vivo models.

HDAC inhibition broad-spectrum enzyme kinetics

40-Fold Enhanced HDAC8 Inhibition: CRA-026440 vs. Panobinostat

In direct comparison to panobinostat, another potent pan-HDAC inhibitor, CRA-026440 exhibits a 40-fold greater potency against HDAC8. Panobinostat inhibits HDAC8 with an IC50 of 277 nM [1], whereas CRA-026440 demonstrates a Ki of 7 nM for the same isoform [2]. This substantial difference is particularly relevant given the emerging role of HDAC8 as a therapeutic target in neuroblastoma, T-cell lymphoma, and certain solid tumors [3]. CRA-026440's balanced inhibition profile, with high potency against both class I (HDAC1,2,3,8) and class IIb (HDAC6) enzymes, distinguishes it from panobinostat, which shows markedly weaker activity on HDAC8.

HDAC8 inhibition panobinostat comparator isoform selectivity

79-Fold Greater HDAC3 Potency: CRA-026440 Outperforms Vorinostat (SAHA)

CRA-026440 exhibits a striking 79-fold greater potency against HDAC3 compared to the FDA-approved HDAC inhibitor vorinostat (SAHA). In published enzyme assays, SAHA inhibits HDAC3 with an IC50 of 869 nM [1], while CRA-026440 inhibits the same isoform with a Ki of 11 nM [2]. This disparity is significant because HDAC3 plays a critical role in transcriptional regulation and is a key mediator of tumor cell survival in multiple cancer types. CRA-026440 also shows superior potency against HDAC1 and HDAC2, albeit to a lesser degree. This evidence underscores that not all pan-HDAC inhibitors are equivalent; CRA-026440 provides a more balanced and potent inhibition of class I HDACs, which may be essential for robust antitumor activity in certain disease models.

HDAC3 inhibition SAHA comparator class I HDAC

Validated In Vivo Antitumor Efficacy: CRA-026440 Significantly Reduces Xenograft Tumor Growth

CRA-026440's preclinical activity has been rigorously validated in vivo. Intravenous administration of CRA-026440 at 100 mg/kg daily for three consecutive days to mice bearing HCT116 colorectal or U937 leukemia xenografts resulted in a statistically significant reduction in tumor growth compared to vehicle-treated controls [1]. Furthermore, the combination of CRA-026440 with Avastin (bevacizumab) achieved greater preclinical efficacy than either agent alone in the HCT116 model, with tumor growth inhibition reaching 84-85% [1]. This in vivo proof-of-concept distinguishes CRA-026440 from some other preclinical HDAC inhibitors that have failed to demonstrate robust antitumor activity in animal models.

in vivo efficacy xenograft model tumor growth inhibition

Optimal Research Applications for CRA-026440 Based on Validated Evidence


Colorectal Cancer Xenograft Studies Requiring Potent HDAC Inhibition and Combination with Anti-Angiogenics

CRA-026440 is ideally suited for in vivo colorectal cancer research. Its significant tumor growth inhibition as a single agent (40-58% at 25-50 mg/kg) and enhanced efficacy in combination with Avastin (84-85% inhibition) in the HCT116 xenograft model [1] make it a compelling choice for preclinical studies exploring HDAC inhibition in colorectal tumors. The compound's high potency against HDAC1, HDAC2, and HDAC3 (Ki 4, 14, 11 nM) [1] aligns with the class I HDAC dependency observed in many colorectal cancers.

Investigating HDAC8-Dependent Malignancies Where Broad-Spectrum Inhibition May Be Advantageous

Given the emerging importance of HDAC8 in neuroblastoma and T-cell lymphoma [2], researchers should select CRA-026440 for studies requiring potent HDAC8 inhibition (Ki 7 nM) [1] coupled with activity against other class I and IIb HDACs. Unlike the selective HDAC8 inhibitor PCI-34051, which has poor metabolic stability and lacks in vivo validation [2], CRA-026440 offers robust in vivo efficacy and a well-characterized PK profile. Its 40-fold higher potency against HDAC8 relative to panobinostat [3] further solidifies its position as a superior tool compound for HDAC8-focused research.

Anti-Angiogenesis Research Leveraging Dual HDAC6 and Class I Inhibition

CRA-026440 inhibits HDAC6 (Ki 15 nM) and HDAC1/2/3, leading to both tubulin and histone hyperacetylation [1]. This dual mechanism underpins its antiangiogenic activity, as evidenced by a GI50 of 1.41 µM against HUVEC endothelial cells [1]. Researchers studying tumor angiogenesis may find CRA-026440 more effective than HDAC6-selective inhibitors like Tubastatin A, which lack class I HDAC activity and therefore do not induce the same breadth of transcriptional changes. The compound's ability to inhibit ex vivo angiogenesis in a dose-dependent manner [1] makes it a valuable tool for dissecting the role of HDACs in endothelial cell biology.

Preclinical Studies in Leukemia and Lymphoma Models

The significant reduction in U937 leukemia xenograft tumor growth achieved with CRA-026440 [1] supports its application in hematological malignancy research. CRA-026440's broad-spectrum inhibition of class I HDACs (HDAC1,2,3,8) and class IIb HDAC6 is a characteristic shared by several clinically approved agents for lymphoma. Its high potency and favorable in vivo activity profile make it a preferred choice for preclinical studies aiming to elucidate HDAC-dependent survival pathways in leukemia and lymphoma cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CRA-026440

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.